molecular formula C13H18N2O3S B2651200 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine CAS No. 1904030-86-9

2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine

Katalognummer: B2651200
CAS-Nummer: 1904030-86-9
Molekulargewicht: 282.36
InChI-Schlüssel: KWEJLNZCZOSBBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is often used in medicinal chemistry due to its versatility .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, pyrrolidine derivatives can be synthesized through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in this compound is likely to contribute to the stereochemistry of the molecule and increase its three-dimensional coverage due to the non-planarity of the ring . The cyclopropylsulfonyl group and the methylpyridine group are likely to further contribute to the compound’s structural complexity.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis and Catalysis

  • Cyclometallated Iridium Complexes : A study by Ertl et al. (2015) explored the use of sulfonyl-substituted cyclometallating ligands, including compounds similar to 2-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine, in creating cationic bis-cyclometallated iridium(III) complexes. These complexes are significant for their photoluminescent properties and potential use in light-emitting electrochemical cells (Ertl et al., 2015).

  • Synthesis of Substituted Pyridines : In the field of organic synthesis, Teague (2008) described the use of methylsulfinyl group displacement in synthesizing various substituted 2-aminopyridines. This process involves the manipulation of the pyridine ring, a core structural component similar to that in the chemical (Teague, 2008).

  • Pyrrolidine-Based Organocatalysis : Singh et al. (2013) investigated the use of (2S)-2-[(Phenylsulfinyl)methyl]pyrrolidine as an organocatalyst for the Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This research highlights the potential of sulfonyl and pyrrolidine derivatives in catalysis, which is relevant to the structure of this compound (Singh et al., 2013).

Applications in Medicinal Chemistry

  • Antibacterial Agent Synthesis : Miyamoto et al. (1987) focused on synthesizing 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives with sulfinyl or sulfonyl groups for potential antibacterial applications. This study underscores the significance of cyclopropyl and sulfonyl components in medicinal chemistry, which is relevant given the structural similarities with this compound (Miyamoto et al., 1987).

  • Sulfonamides in Cationic Cyclisations : Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid to catalyze cyclisations of homoallylic sulfonamides to form pyrrolidines. This research is pertinent because it involves sulfonamides and pyrrolidines, components found in the chemical structure of interest (Haskins & Knight, 2002).

Applications in Material Science

  • Iridium Complexes with Emissive Properties : Brown et al. (2017) reported the synthesis of cyclometalated iridium(III) complexes using sulfur-bridged dipyridyl ligands, which are structurally related to this compound. These complexes are notable for their tunable emission properties, which could be relevant in the development of optical materials (Brown et al., 2017).

Eigenschaften

IUPAC Name

2-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxy-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-2-5-13(14-8-10)18-11-6-7-15(9-11)19(16,17)12-3-4-12/h2,5,8,11-12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWEJLNZCZOSBBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.